molecular formula C19H16BrNO2 B444156 6-Bromo-2-(4-isopropylphenyl)quinoline-4-carboxylic acid CAS No. 438531-43-2

6-Bromo-2-(4-isopropylphenyl)quinoline-4-carboxylic acid

Cat. No.: B444156
CAS No.: 438531-43-2
M. Wt: 370.2g/mol
InChI Key: FAFVYBXTAZBAII-UHFFFAOYSA-N
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Description

6-Bromo-2-(4-isopropylphenyl)quinoline-4-carboxylic acid is a chemical compound with the molecular formula C19H16BrNO2 It is characterized by the presence of a bromine atom at the 6th position, an isopropylphenyl group at the 2nd position, and a carboxylic acid group at the 4th position of the quinoline ring

Scientific Research Applications

6-Bromo-2-(4-isopropylphenyl)quinoline-4-carboxylic acid has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules. It is also employed in the study of reaction mechanisms and catalysis.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a lead compound in drug discovery and development, particularly for its potential therapeutic effects.

    Industry: Utilized in the development of advanced materials, such as organic semiconductors and light-emitting diodes (LEDs).

Biochemical Analysis

Biochemical Properties

6-Bromo-2-(4-isopropylphenyl)quinoline-4-carboxylic acid plays a significant role in biochemical reactions due to its ability to interact with various enzymes, proteins, and other biomolecules. This compound has been shown to inhibit certain enzymes, such as alkaline phosphatases, by binding to their active sites and preventing substrate access . Additionally, it can interact with proteins involved in cell signaling pathways, potentially altering their activity and downstream effects.

Cellular Effects

The effects of this compound on cells and cellular processes are diverse. This compound can influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, it may affect the expression of genes involved in cell proliferation and apoptosis, leading to changes in cell growth and survival . Furthermore, it can alter metabolic pathways by interacting with key enzymes, thereby affecting the overall metabolic flux within cells.

Molecular Mechanism

At the molecular level, this compound exerts its effects through various mechanisms. One primary mechanism is the inhibition of enzyme activity by binding to the active sites of target enzymes . This binding can prevent substrate access and subsequent catalytic activity, leading to a decrease in enzyme function. Additionally, this compound may interact with transcription factors and other regulatory proteins, resulting in changes in gene expression and cellular responses.

Temporal Effects in Laboratory Settings

The temporal effects of this compound in laboratory settings can vary depending on the experimental conditions. Over time, this compound may undergo degradation, leading to a decrease in its potency and effectiveness . Long-term exposure to this compound in in vitro or in vivo studies may result in cumulative effects on cellular function, including alterations in cell signaling pathways and gene expression.

Dosage Effects in Animal Models

In animal models, the effects of this compound can vary with different dosages. At lower doses, this compound may exhibit minimal effects on cellular function and overall health. At higher doses, it may cause toxic or adverse effects, such as liver and kidney damage . Threshold effects may also be observed, where a certain dosage level is required to elicit a significant biological response.

Metabolic Pathways

This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that facilitate its metabolism . This compound may be metabolized through oxidation, reduction, or conjugation reactions, leading to the formation of metabolites that can further interact with cellular components. These metabolic processes can influence the overall activity and effects of the compound within the body.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins . These interactions can affect the localization and accumulation of the compound, influencing its overall activity and effectiveness. For example, the compound may be transported into cells via active transport mechanisms and subsequently distributed to various cellular compartments.

Subcellular Localization

The subcellular localization of this compound can impact its activity and function. This compound may be directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications . For instance, it may localize to the nucleus, where it can interact with transcription factors and influence gene expression, or to the mitochondria, where it can affect cellular metabolism.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 6-Bromo-2-(4-isopropylphenyl)quinoline-4-carboxylic acid typically involves multi-step organic reactions. One common method includes the Suzuki-Miyaura coupling reaction, which is a palladium-catalyzed cross-coupling reaction between an aryl halide and an organoboron compound . The reaction conditions often involve the use of a palladium catalyst, a base such as potassium carbonate, and a solvent like toluene or ethanol. The reaction is carried out under an inert atmosphere, typically nitrogen or argon, at elevated temperatures.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the isopropyl group, leading to the formation of corresponding alcohols or ketones.

    Reduction: Reduction reactions can target the quinoline ring or the carboxylic acid group, resulting in the formation of reduced derivatives.

    Substitution: The bromine atom at the 6th position can be substituted with various nucleophiles, such as amines or thiols, through nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic or basic conditions.

    Reduction: Reagents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst.

    Substitution: Nucleophiles like primary amines or thiols in the presence of a base such as sodium hydride.

Major Products:

    Oxidation: Formation of alcohols or ketones.

    Reduction: Formation of reduced quinoline derivatives.

    Substitution: Formation of substituted quinoline derivatives with various functional groups.

Mechanism of Action

The mechanism of action of 6-Bromo-2-(4-isopropylphenyl)quinoline-4-carboxylic acid depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The quinoline ring can intercalate with DNA, affecting transcription and replication processes. Additionally, the compound may inhibit specific enzymes involved in metabolic pathways, leading to therapeutic effects.

Comparison with Similar Compounds

Uniqueness: 6-Bromo-2-(4-isopropylphenyl)quinoline-4-carboxylic acid is unique due to the specific positioning of the isopropylphenyl group, which can influence its chemical reactivity and biological activity. The presence of the bromine atom also allows for further functionalization through substitution reactions, making it a versatile compound for various applications.

Properties

IUPAC Name

6-bromo-2-(4-propan-2-ylphenyl)quinoline-4-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H16BrNO2/c1-11(2)12-3-5-13(6-4-12)18-10-16(19(22)23)15-9-14(20)7-8-17(15)21-18/h3-11H,1-2H3,(H,22,23)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FAFVYBXTAZBAII-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=CC=C(C=C1)C2=NC3=C(C=C(C=C3)Br)C(=C2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H16BrNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20359749
Record name 6-bromo-2-(4-isopropylphenyl)quinoline-4-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20359749
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

370.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

438531-43-2
Record name 6-bromo-2-(4-isopropylphenyl)quinoline-4-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20359749
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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